molecular formula C17H19NO3 B2365462 3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436855-44-6

3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2365462
CAS No.: 436855-44-6
M. Wt: 285.343
InChI Key: LYDGTBBPOHBHDX-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C17H19NO3 It is characterized by a bicyclic structure with a carbamoyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[22The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the binding of certain proteins to DNA, thereby affecting gene expression and cellular function. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[(3,5-dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-9-5-10(2)7-13(6-9)18-16(19)14-11-3-4-12(8-11)15(14)17(20)21/h3-7,11-12,14-15H,8H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDGTBBPOHBHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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